2-(Acetyloxy)-3-fluorophenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

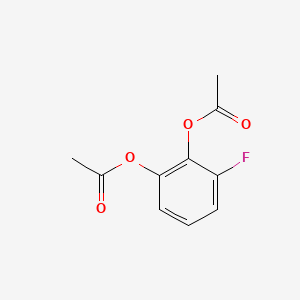

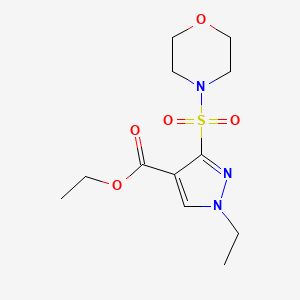

2-(Acetyloxy)-3-fluorophenyl acetate, also known as 2-Acetoxy-3-fluoroacetophenone, is a chemical compound with the molecular formula C10H9FO4. It is a white crystalline powder that is commonly used in scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Protective Groups in Synthetic Chemistry

- The (2-nitrophenyl)acetyl (NPAc) group has been utilized for the protection of hydroxyl functions in synthetic chemistry. This approach is advantageous due to its stability under common transformations and selective removability, making it an orthogonal protecting group alongside commonly used ones like tert-butyldimethylsilyl and levulinoyl (Daragics & Fügedi, 2010).

Enzymatic Acetylation for Drug Synthesis

- Enzymatic acetylation using immobilized lipase has been employed in the synthesis of antimalarial drugs, demonstrating the chemoselective monoacetylation of amino groups in compounds like 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This method highlights the efficiency of biocatalysis in achieving selective acetylation, pivotal for drug development (Magadum & Yadav, 2018).

Fluorogenic Probes for Biological Imaging

- The development of fluorogenic acetoxymethyl ethers for phenolic fluorophores has been reported. This advancement is critical for biological imaging, as it allows for the stable and sensitive detection of cellular activities with minimal background interference. Such probes are essential tools in biochemistry and cell biology for studying various biochemical processes in real-time (Lavis, Chao, & Raines, 2011).

Corrosion Inhibition for Industrial Applications

- Chalcone derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments, highlighting the application of organic compounds in protecting industrial materials. This research has implications for the development of new, more efficient corrosion inhibitors, which could significantly impact the maintenance costs and longevity of metal structures (Lgaz et al., 2017).

Organic Electronics and Photonics

- The synthesis of fluorogenic acetoxymethyl ethers and their application in creating low-background, high-stability, and enzymatically reactive probes offer insights into the development of new materials for organic electronics and photonics. These materials are crucial for the next generation of optical devices, including sensors and displays, which require stable, efficient, and tunable photophysical properties (Lavis, Chao, & Raines, 2011).

Wirkmechanismus

Target of Action

The primary target of 2-(Acetyloxy)-3-fluorophenyl acetate is likely to be enzymes known as acyl-CoA short-chain synthetases, specifically Acyl-CoA short-chain synthetase-2 (ACSS2) and ACSS1 . These enzymes are responsible for converting all acetate, regardless of the source, into acetyl coenzyme A (acetyl-CoA) .

Mode of Action

2-(Acetyloxy)-3-fluorophenyl acetate interacts with its targets, the acyl-CoA short-chain synthetases, to produce acetyl-CoA. This is a crucial step in various metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Acetyloxy)-3-fluorophenyl acetate is the acetyl-CoA pathway . This pathway is central to many metabolic processes, including the tricarboxylic acid cycle and oxidative phosphorylation . The downstream effects of this pathway include the production of energy and various metabolic intermediates .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of 2-(Acetyloxy)-3-fluorophenyl acetate would be influenced by these ADME properties.

Result of Action

The molecular and cellular effects of 2-(Acetyloxy)-3-fluorophenyl acetate’s action primarily involve the production of acetyl-CoA and the subsequent effects on cellular metabolism . By increasing the availability of acetyl-CoA, 2-(Acetyloxy)-3-fluorophenyl acetate can influence a variety of cellular processes, including energy production and the synthesis of various biomolecules .

Action Environment

The action, efficacy, and stability of 2-(Acetyloxy)-3-fluorophenyl acetate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other molecules, such as other metabolites or drugs, can potentially influence the compound’s action and efficacy .

Eigenschaften

IUPAC Name |

(2-acetyloxy-3-fluorophenyl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTJLHYKOIAVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)F)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)-3-fluorophenyl acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)

![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)

![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)